![molecular formula C25H30N2O3 B049906 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate CAS No. 887264-45-1](/img/structure/B49906.png)
3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate
Übersicht
Beschreibung
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate, also known as JP104 , is a compound with the molecular formula C25H30N2O3 . It is an irreversible fatty acid amide hydrolase (FAAH) inhibitor . FAAH is an enzyme that is widely expressed in the brain and other tissues and is capable of hydrolyzing anandamide (AEA) and other simple esters and amides with long unsaturated acyl chains.
Molecular Structure Analysis
The molecular structure of 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate is represented by the molecular formula C25H30N2O3 . The compound has a molecular weight of approximately 406.5 g/mol.Chemical Reactions Analysis
As an irreversible FAAH inhibitor, 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate binds to the active sites of FAAH and inhibits their activity . It has shown an IC50 of 7.3 nM for the human recombinant enzyme when tested using radiolabeled oleamide as the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate include a molecular weight of 406.5 g/mol, a computed XLogP3-AA of 6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 13 . The exact mass is 406.22564282 g/mol, and the monoisotopic mass is also 406.22564282 g/mol . The topological polar surface area is 81.4 Ų .Wissenschaftliche Forschungsanwendungen
Fatty Acid Amide Hydrolase (FAAH) Inhibition
JP104 is an irreversible FAAH inhibitor . FAAH is an enzyme that breaks down fatty acid amides, including endocannabinoids, which are involved in a variety of physiological processes such as pain sensation, mood, and sleep .
Endocannabinoid System Modulation
By inhibiting FAAH, JP104 increases the levels of endocannabinoids, which are natural compounds in the body that interact with the endocannabinoid system . This system plays a crucial role in regulating a variety of physiological and cognitive processes .
Pain Management
JP104 has been shown to reduce neuropathic pain in animal models . This is likely due to its ability to increase endocannabinoid levels, which can modulate pain perception .
Neuroprotection
JP104 may have neuroprotective effects. In a study on rats with spontaneous hypertension, JP104 was found to modify redox balance and consequently brain phospholipid metabolism . This suggests that JP104 could potentially be used to prevent brain metabolic disorders in hypertension .
Cancer Immunotherapy
JP104 has been implicated in cancer immunotherapy. A study found that a FAAH inhibitor suppressed the shedding of MICA/B proteins from cancer cells . Since MICA/B proteins are recognized by immune cells, preventing their shedding could enhance antitumor immunity .
Visualization of FAAH in vivo
The alkyl derivative on JP104 reacts with azide-modified reporter tags, such as azido-rhodamine or azido-biotin, for visualization of JP104 bound to FAAH in vivo . This can be useful in research to understand the distribution and function of FAAH in the body .
Wirkmechanismus
Target of Action
The primary targets of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate are the Dopamine D3 Receptor and Fatty Acid Amide Hydrolase (FAAH) . The Dopamine D3 Receptor is a protein that plays a crucial role in the central nervous system, while FAAH is an enzyme responsible for the degradation of endocannabinoids .
Mode of Action
[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate interacts with its targets by binding to the hydrophobic pocket and catalytic core region of FAAH, attaching the active site residue to FAAH’s membrane surface .
Biochemical Pathways
The inhibition of FAAH leads to increased levels of endocannabinoids, which are lipid signaling mediators acting via two types of cannabinoid receptors, CB1 and CB2 . This modulation of the endocannabinoid system can affect various physiological functions and may be involved in regenerative effects of endocannabinoids .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate’s action include the modulation of inflammatory reactions and the reduction of the expression of pro-apoptotic proteins . It also leads to an increase in the expression of the anti-apoptotic protein Bcl-2 in certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate. For instance, long-term administration of this compound has been shown to influence oxidative metabolism in the heart of rats with primary and secondary hypertension . .
Eigenschaften
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKBOXGAYIOHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347890 | |
Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate | |
CAS RN |
887264-45-1 | |
Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3'-Carbamoyl-biphenyl-3-yl-undecynecarbamate (JP104) interact with its target, fatty acid amide hydrolase (FAAH)?
A: While the provided abstract doesn't offer specific details on JP104's binding mode, the research investigates new (thio)hydantoin inhibitors of FAAH and compares them to known inhibitors like JP104 and OL-92 []. This suggests that the study explores how structural variations among these inhibitors influence their interaction with FAAH. Further investigation into the full text of the paper [] would be needed to uncover specific details on JP104's binding interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.